molecular formula C21H20N2OS B10976701 N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B10976701
M. Wt: 348.5 g/mol
InChI Key: NEONFXBTPFXETQ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides It features a pyridine ring substituted with dimethyl groups at positions 4 and 6, a phenyl group, and a phenylsulfanyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dimethyl groups at positions 4 and 6. The phenyl and phenylsulfanyl groups are then attached through a series of substitution reactions. The final step involves the formation of the acetamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler acetamide derivative.

    Substitution: The phenyl and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce simpler acetamide derivatives.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyridine ring and the phenylsulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenyl)acetamide
  • N-(4,6-dimethylpyridin-2-yl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H20N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C21H20N2OS/c1-15-13-16(2)22-19(14-15)23-21(24)20(17-9-5-3-6-10-17)25-18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,22,23,24)

InChI Key

NEONFXBTPFXETQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C

Origin of Product

United States

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